Several papers within the provided literature describe crystal structures of pyrrolidinone-containing molecules, showcasing the diverse structural motifs observed [, , , , , , , , , , , ]. These studies often utilize Hirshfeld surface analysis to visualize and quantify intermolecular interactions, aiding in understanding crystal packing and potential structure-activity relationships.
The paper titled "An Orally Active Cathepsin K Inhibitor, Furan-2-Carboxylic Acid, 1-{1-[4-Fluoro-2-(2-oxo-pyrrolidin-1-yl)-phenyl]-3-oxo-piperidin-4-ylcarbamoyl}-cyclohexyl)-amide (OST-4077), Inhibits Osteoclast Activity in Vitro and Bone Loss in Ovariectomized Rats" [] highlights the potential of pyrrolidinone-containing compounds as cathepsin K inhibitors. The study demonstrated that OST-4077, a novel selective cathepsin K inhibitor containing a pyrrolidinone moiety, effectively suppressed bone resorption in vitro and prevented bone loss in ovariectomized rats.
The study "4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity" [] explored the anti-HIV-1 activity of a series of benzimidazolyl diketo acid derivatives. While not directly containing a pyrrolidinone moiety, these compounds share structural similarities with some pyrrolidinone derivatives. The researchers found that several compounds exhibited good anti-HIV-1 activity in cell-based assays, suggesting a potential mechanism involving integrase inhibition.
The study "Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors" [] focused on designing and evaluating novel pyrrolidin-2-one derivatives as potential AChE inhibitors. Through molecular modeling and in silico studies, the researchers identified promising compounds with good binding affinity to AChE, suggesting their potential as therapeutic agents for Alzheimer's disease.
The study "THE SYNTHESIS AND MICROBIOLOGICAL ACTIVITY OF 2-MERCAPTO-4-(PYRROLIDIN-1-YL)PYRIDINE-3-CARBONITRILE DERIVATIVES" [] focused on synthesizing and evaluating a series of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives. The researchers discovered that some of these compounds exhibited significant bacteriostatic and antituberculosis activity, highlighting their potential as leads for developing novel antimicrobial agents.
The study "Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators" [] explored the BMP-2 stimulatory activity of a series of benzoic acid analogues. While not directly containing a pyrrolidinone moiety, these compounds share structural similarities with certain pyrrolidinone derivatives. The researchers identified a lead compound that effectively stimulated BMP-2 production in osteoblasts and promoted nascent bone formation in a rat fracture model.
The study "DNA-binding and Kinetics AChE Inhibition studies of Cobalt(II) and Copper(II) Complexes Derived from 5-[4-(dimethylamino) phenyl]-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-1-carbothioamide" [] investigated the DNA-binding properties of cobalt(II) and copper(II) complexes derived from a pyrazole-based ligand. The researchers employed UV-Vis titration experiments to determine the DNA-binding constants of these complexes. While the specific ligand used in this study does not contain a pyrrolidinone moiety, it highlights the potential of incorporating heterocyclic ligands, including those derived from pyrrolidinone, into metal complexes for developing DNA-targeting agents.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5